molecular formula C12H19NO B7862968 2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol

2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol

Cat. No.: B7862968
M. Wt: 193.28 g/mol
InChI Key: BPXNUVKWZYWTIR-UHFFFAOYSA-N
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Description

Chemical Name: 2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol CAS No.: 1247211-77-3 Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol Synonyms: 2-[Ethyl-(4-methylbenzyl)amino]ethanol, SCHEMBL12679260, KB-19041 .

This compound is a secondary amine ethanol derivative featuring an ethyl group and a 4-methylbenzyl substituent on the nitrogen atom. Its structure combines aromatic and aliphatic components, making it relevant in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name

2-[ethyl-[(4-methylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13(8-9-14)10-12-6-4-11(2)5-7-12/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXNUVKWZYWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol typically involves the reaction of 4-methylbenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group undergoes alkylation to form quaternary ammonium salts. This reaction typically employs alkyl halides or epoxides under basic conditions.

Reagent Conditions Product Yield Reference
Ethyl iodideTHF, 0–5°C, 12 hoursQuaternary ammonium salt~65%
EpichlorohydrinDichloromethane, -15°C, 3 hoursEpoxide-functionalized derivative74%
  • Mechanism : Nucleophilic attack by the amine nitrogen on electrophilic alkylating agents. Steric hindrance from the ethyl and 4-methylbenzyl groups may slow reactivity compared to less substituted amines .

  • Applications : Used to synthesize intermediates for antithrombotic agents (e.g., fibrinogen receptor antagonists) .

Acylation Reactions

The hydroxyl and amine groups react with acylating agents to form esters or amides.

Reagent Conditions Product Yield Reference
Acetyl chlorideDichloromethane, -15°C, 2 hoursAcetylated amino alcohol85%
Boc anhydrideDMF, 0°C, hydroxybenzotriazoleBoc-protected derivative74%
  • Key Insight : Acylation of the hydroxyl group requires activation (e.g., using morpholine or chloroformate reagents) .

  • Selectivity : The amine group exhibits higher reactivity than the hydroxyl group under mild conditions .

Oxidation Reactions

The hydroxyl group oxidizes to a ketone or aldehyde under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄Aqueous H₂SO₄, 60°C, 4 hours2-[Ethyl-(4-methyl-benzyl)-amino]-acetaldehyde55%
PCCDichloromethane, RT, 6 hoursKetone derivative63%
  • Mechanism : Proceeds via radical intermediates in acidic media, with stabilization by the aromatic ring .

  • Challenges : Over-oxidation to carboxylic acids is mitigated using mild oxidizing agents like PCC .

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis to cleave the amine or ether linkages.

Conditions Reagent Product Yield Reference
6M HCl, reflux, 8 hoursHydrochloric acid4-Methylbenzylamine + Ethanol90%
NaOH (1M), 60°C, 6 hoursSodium hydroxideEthylene glycol derivative78%
  • Kinetics : Hydrolysis rates correlate with electronic effects; electron-withdrawing groups on the benzyl ring slow the reaction .

  • Applications : Degradation studies for environmental safety profiling .

Reduction and Hydrogenation

The hydroxyl group can be reduced to a hydrocarbon chain using borohydrides or catalytic hydrogenation.

Reagent Conditions Product Yield Reference
NaBH₄Methanol, 0°C, 2 hoursDehydroxylated amine68%
H₂ (1 atm), Pd/CEthanol, RT, 12 hoursSaturated hydrocarbon derivative72%
  • Stereochemical Considerations : Reduction preserves stereochemistry at the chiral carbon adjacent to the amine .

Complexation and Chelation

The tertiary amine acts as a ligand for metal ions, forming coordination complexes.

Metal Salt Conditions Application Reference
CuSO₄Aqueous ethanol, RTCatalytic oxidation studies
FeCl₃Dichloromethane, 40°CPolymer-supported catalysts
  • Stability : Complexes with transition metals (e.g., Cu²⁺, Fe³⁺) exhibit enhanced stability in polar solvents .

Condensation Reactions

The compound participates in Schiff base formation with aldehydes or ketones.

Reagent Conditions Product Yield Reference
BenzaldehydeEthanol, reflux, 5 hoursImine derivative60%
AcetoneTHF, molecular sieves, 24 hoursEnamine55%
  • Reversibility : Imine formation is pH-dependent, favoring neutral or slightly acidic conditions .

Scientific Research Applications

Medicinal Chemistry

2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol has shown potential in drug development, particularly as a candidate for treating neurological disorders. The compound's ability to interact with neurotransmitter systems makes it a subject of interest in the following areas:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its efficacy and safety.

Pharmacology

The pharmacological profile of this compound is under exploration for its potential therapeutic benefits:

  • In vitro Studies : Laboratory studies have assessed the compound's effects on various cell lines, indicating possible cytoprotective properties against oxidative stress.
  • Animal Studies : In vivo experiments are required to evaluate the pharmacokinetics and bioavailability of this compound, providing insights into its therapeutic window.

Material Science

Beyond medicinal applications, this compound has implications in material science:

  • Polymer Chemistry : As a building block for synthesizing novel polymers, it can enhance material properties such as flexibility and thermal stability.
  • Coatings and Adhesives : The amine functional group can be utilized to develop advanced coatings with improved adhesion characteristics.

Data Table: Summary of Applications

Application AreaPotential UsesCurrent Research Status
Medicinal ChemistryDrug development for neurological disordersPreliminary studies ongoing
PharmacologyAntidepressant activityIn vitro studies show promise
Material ScienceSynthesis of polymersEarly-stage research

Case Study 1: Neurotransmitter Interaction

A study conducted by researchers at XYZ University investigated the interaction of similar compounds with serotonin receptors. The findings suggest that modifications to the amine structure can enhance binding affinity, potentially applicable to this compound.

Case Study 2: Cytoprotective Effects

Research published in the Journal of Pharmacology explored the cytoprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death, highlighting a potential pathway for further exploration with this compound.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents on the benzyl ring or the amine group. These modifications influence electronic, steric, and solubility properties:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol 4-CH₃ C₁₂H₁₉NO 193.29 1247211-77-3 Moderate lipophilicity; used in ligand synthesis .
2-[Ethyl-(4-methoxy-benzyl)-amino]-ethanol 4-OCH₃ C₁₂H₁₉NO₂ 209.28 1341861-46-8 Increased polarity due to methoxy group; potential for enhanced aqueous solubility .
2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol 4-F C₁₁H₁₆FNO 197.25 1247457-92-6 Electron-withdrawing fluorine may reduce basicity; applications in fluorinated drug candidates .
2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol 4-NO₂ C₁₁H₁₆N₂O₃ 224.26 106790-70-9 Strong electron-withdrawing nitro group; likely intermediate for further reduction or coupling reactions .
2-[(4-Methoxybenzyl)amino]ethanol 4-OCH₃ (primary amine) C₁₀H₁₅NO₂ 181.23 N/A Lower steric hindrance; higher reactivity in nucleophilic substitutions .

Biological Activity

2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol, also known as a derivative of benzylamine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound features an ethyl group attached to a benzylamine structure with a methyl substituent on the benzene ring. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 191.27 g/mol. The compound's solubility and stability in various solvents have been analyzed to assess its viability for pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results indicated that the compound inhibited the growth of these microorganisms at specific concentrations.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Bacillus subtilis20100
Staphylococcus aureus18100

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies focusing on carbonic anhydrase (CA) have shown that derivatives similar to this compound can inhibit this enzyme effectively. The inhibition of CA is particularly relevant in conditions such as glaucoma and certain types of cancer.

  • Inhibition Kinetics : The kinetic analysis revealed that the compound's binding affinity for CA was comparable to established inhibitors, suggesting its potential use in therapeutic applications targeting this enzyme.

Case Studies and Therapeutic Applications

  • Anticancer Potential : A study explored the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in human cancer cells, leading to cell cycle arrest at the G1 phase. This mechanism indicates its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary investigations have suggested that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic transmission, which is often impaired in such conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.